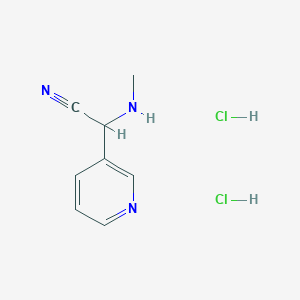

![molecular formula C21H20ClN7O2 B2677765 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1172480-68-0](/img/structure/B2677765.png)

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

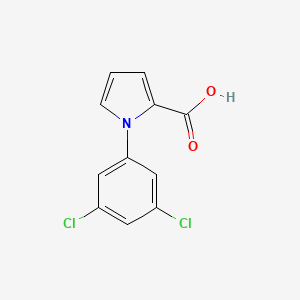

The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound contains a pyrazole ring bound to a phenyl group, forming a phenylpyrazole skeleton . It also contains a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis

The compound has been involved in one-pot multicomponent reactions . In these reactions, multiple reactants combine in a single reaction step to form complex products. This type of reaction is often used in the synthesis of heterocyclic compounds .科学研究应用

Synthesis and Anticancer Activity

A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds demonstrate significant cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing the compounds' anticancer efficacy (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Another research focus has been on the development of pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds have been synthesized and characterized, showing higher anticancer activity against certain cancer cell lines compared to doxorubicin, a reference drug. Additionally, these derivatives exhibit good to excellent antimicrobial activity, suggesting their dual-functional therapeutic potential (Hafez et al., 2016).

Antitumor and Antimicrobial Activities

Research has also been conducted on enaminones used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These studies emphasize the versatility of pyrazolopyrimidine frameworks in generating compounds with promising biological activities. The synthetic pathways and biological evaluations underline the potential of these derivatives in developing new therapeutic agents (Riyadh, 2011).

Adenosine Receptor Affinity

Further investigations into pyrazolo[3,4-d]pyrimidines have revealed their affinity for A1 adenosine receptors, showcasing a different aspect of their biological relevance. These compounds, through structural modifications, have shown varied activities at adenosine receptor subtypes, offering insights into their potential utility in modulating receptor-mediated physiological processes (Harden et al., 1991).

Antimicrobial Agents

A unique approach to synthesizing pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, aiming at antimicrobial applications, has been documented. These compounds have shown potent activity against various microbial strains, highlighting their potential as new antimicrobial agents. The synthetic strategies and biological assessments provide valuable information for the development of novel antimicrobials (El-ziaty et al., 2016).

属性

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN7O2/c1-12-10-17(24-19(30)13-4-2-3-5-13)29(27-12)21-25-18-16(20(31)26-21)11-23-28(18)15-8-6-14(22)7-9-15/h6-11,13H,2-5H2,1H3,(H,24,30)(H,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXLPWZWSWYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)

![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)

![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)

![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2677696.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)

![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)